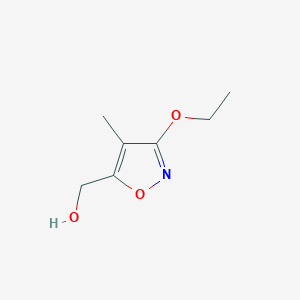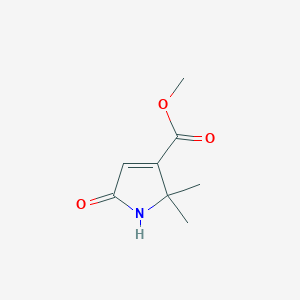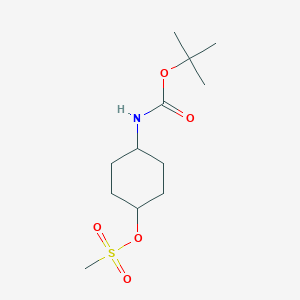![molecular formula C6H4BrN3 B062217 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-77-6](/img/structure/B62217.png)
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound that belongs to the triazolopyridine class. These compounds are recognized for their biological significance and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of triazolopyridines, including those similar to this compound, often involves oxidative cyclization processes. For instance, Zheng et al. (2014) described the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, indicating a method that might be applicable to the synthesis of this compound (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines can be confirmed through techniques like single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a related compound, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, using this method, suggesting that similar techniques could elucidate the structure of this compound (Tang et al., 2014).
Chemical Reactions and Properties
Triazolopyridines, including this compound, can undergo various chemical reactions, such as ring rearrangement and substitution reactions. Abarca et al. (1988) discussed nucleophilic substitution reactions of triazolopyridines, which could be relevant to understanding the reactivity of this compound (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Okamoto et al. (1966) discussed the stability and reactivity of the s-triazolo[1,5-a]pyridine ring, which could provide insights into the physical properties of this compound (Okamoto et al., 1966).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species and potential chemical transformations, can be understood by studying the reactions and stability of similar triazolopyridine compounds. For example, the work of Tang et al. (2014) on the diversification of triazolopyridines could provide valuable information on the chemical behavior of this compound (Tang et al., 2014).
Applications De Recherche Scientifique
Synthèse des bipyridines
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine : sert de précurseur dans la synthèse des bipyridines, qui sont cruciales dans le développement de composés de coordination utilisés en catalyse et en science des matériaux . L'atome de brome sur la triazolopyridine permet une fonctionnalisation supplémentaire, conduisant à diverses structures de bipyridine.
Recherche pharmacologique
Ce composé a été étudié pour ses applications pharmacologiques potentielles. Il fait partie de la famille des triazolopyridines, qui comprend des molécules comme la trazodone, connues pour leurs propriétés antidépressives . La recherche sur les dérivés de la 5-bromo-triazolopyridine pourrait conduire à de nouveaux agents thérapeutiques.
Activité leishmanicide
Des dérivés de This compound ont été synthétisés et testés pour leur activité leishmanicide contre diverses espèces de Leishmania. Cette recherche est importante pour développer de nouveaux traitements contre la leishmaniose, une maladie causée par des protozoaires parasites .
Chémosenseurs moléculaires
Le composé a été utilisé dans la création de chémosenseurs moléculaires. Ces capteurs peuvent détecter des ions zinc (II), des anions nitrite et cyanure, qui sont importants pour la surveillance environnementale et les processus industriels .
Agents antimicrobiens
La recherche a indiqué que les dérivés de la triazolopyridine présentent des propriétés antimicrobiennes. La présence de l'atome de brome pourrait améliorer ces propriétés, faisant de la This compound un échafaudage précieux pour le développement de nouveaux agents antibactériens et antifongiques .
Science des matériaux
La réactivité de This compound avec les électrophiles et les nucléophiles en fait un composé polyvalent pour les applications en science des matériaux. Il peut être utilisé pour créer de nouveaux polymères et matériaux avec des propriétés électroniques et photoniques spécifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of this compound involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
Propriétés
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192642-77-6 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)






![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)



![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
